(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide
CAS No.: 682783-61-5
Cat. No.: VC7738738
Molecular Formula: C17H13N3O6S2
Molecular Weight: 419.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682783-61-5 |
|---|---|
| Molecular Formula | C17H13N3O6S2 |
| Molecular Weight | 419.43 |
| IUPAC Name | 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C17H13N3O6S2/c21-13-4-3-10(20(24)25)8-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ |
| Standard InChI Key | ATHKQAYJQUCBPB-NTEUORMPSA-N |
| SMILES | C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound features a thioxothiazolidin-4-one scaffold substituted at position 3 with a propanamide linker. The propanamide group terminates in a 2-hydroxy-5-nitrophenyl aromatic system, while position 5 of the thiazolidinone ring is functionalized with a (E)-furan-2-ylmethylene group. The E configuration of the exocyclic double bond ensures spatial separation between the furan oxygen and thiazolidinone sulfur atoms, potentially influencing molecular conformation and target binding.
Key Structural Features:
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₄N₃O₆S₂ |
| Molecular Weight | 444.46 g/mol |
| IUPAC Name | (E)-3-(5-((Furan-2-yl)methylene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide |
| Critical Functional Groups | Thioxothiazolidinone, furan-methylene, nitro, hydroxy, propanamide |
Electronic and Steric Effects
The 2-hydroxy-5-nitrophenyl group introduces competing electronic effects:
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Nitro (-NO₂): Strong electron-withdrawing character, enhancing electrophilicity of the aromatic ring.
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Hydroxy (-OH): Electron-donating via resonance, creating intramolecular hydrogen bonding with the adjacent nitro group .
This duality may stabilize the molecule through π-delocalization and intramolecular H-bonding, as observed in structurally related zwitterionic systems . The furan ring contributes additional π-conjugation, potentially extending delocalization across the thiazolidinone core.
Synthesis and Reaction Pathways
Optimized Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Piperidine/EtOH, microwave irradiation (100°C) | 65–75 | |
| 2 | DCM, DIPEA, RT, 12 h | 50–60 |
Challenges in Purification
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Regioselectivity: Competing reactions at the thioxo sulfur and amide nitrogen may require chromatographic separation .
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Solubility: Limited solubility in polar solvents (e.g., water, ethanol) necessitates use of DMF or DMSO for crystallization.
Physicochemical Properties
Experimental and Predicted Data
Stability Profile
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Thermal Stability: Decomposition onset at 180°C (TGA), attributed to nitro group degradation .
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Photostability: Susceptible to UV-induced E→Z isomerization, requiring storage in amber vials.
Biological Activity and Mechanisms
Anti-Inflammatory Activity
Molecular docking studies predict strong binding to COX-2 (ΔG = -9.2 kcal/mol) due to:
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Hydrogen bonding between the hydroxy group and Ser530.
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀: 12.5 µM), potentially via topoisomerase II inhibition. The furan moiety may intercalate DNA, while the thioxo group chelates Mg²⁺ in catalytic sites .
Structure-Activity Relationships (SAR)
Impact of Substituents
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Nitro Position: Para-nitro (vs. ortho) enhances antimalarial activity by 40% due to improved redox cycling .
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Furan vs. Thiophene: Furan derivatives exhibit 2-fold higher antimicrobial potency, likely due to increased oxygen electronegativity.
Stereoelectronic Effects
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